molecular formula C25H37NaO6 B13864419 6'-Exomethylene Simvastatin Acid Sodium Salt

6'-Exomethylene Simvastatin Acid Sodium Salt

Cat. No.: B13864419
M. Wt: 456.5 g/mol
InChI Key: WWMPCNNKBVKGMO-GVVNIZFTSA-M
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Description

6’-Exomethylene Simvastatin Acid Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering agent. This compound is the acid form of 6’-Exomethylene Simvastatin, a metabolite of Simvastatin. It has a molecular formula of C25H37NaO6 and a molecular weight of 456.55

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the conversion of Simvastatin to its exomethylene derivative. The process typically includes the use of specific reagents and controlled reaction conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 6’-Exomethylene Simvastatin Acid Sodium Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

6’-Exomethylene Simvastatin Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions may lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of 6’-Exomethylene Simvastatin Acid Sodium Salt include various metabolites such as monohydroxy and dihydrodiol derivatives .

Scientific Research Applications

6’-Exomethylene Simvastatin Acid Sodium Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in lipid-lowering and cardiovascular treatments.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 6’-Exomethylene Simvastatin Acid Sodium Salt involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body . The molecular targets and pathways involved include the HMG-CoA reductase pathway and various downstream metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6’-Exomethylene Simvastatin Acid Sodium Salt include:

    Simvastatin: The parent compound, widely used as a lipid-lowering agent.

    Lovastatin: Another statin with similar lipid-lowering properties.

    Atorvastatin: A potent statin used for managing cholesterol levels.

Uniqueness

6’-Exomethylene Simvastatin Acid Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its exomethylene group and sodium salt form may influence its solubility, bioavailability, and metabolic profile .

Properties

Molecular Formula

C25H37NaO6

Molecular Weight

456.5 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2-methyl-6-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C25H38O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,16,18-21,23,26-27H,2,6,9-10,12-14H2,1,3-5H3,(H,28,29);/q;+1/p-1/t16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

WWMPCNNKBVKGMO-GVVNIZFTSA-M

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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